methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . It and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Chemical Reactions
- New Routes to Functionalized Thiophenes : Research by Corral and Lissavetzky (1984) explored reactions with methyl 3-hydroxythiophene-2-carboxylate, yielding thiophene diols and dialkoxythiophene carboxylic acids. These compounds offer a foundation for synthesizing ethers of thiotetronic and α-halogenothiotetronic acids, which are of interest in the development of novel organic compounds (Corral & Lissavetzky, 1984).
Material Science and Polymer Chemistry
- Polymer Solar Cells : Park et al. (2017) synthesized a wide-bandgap polymer incorporating a thiophene unit, showcasing its application in eco-friendly solvent-processed fullerene-free polymer solar cells. This work underscores the potential of thiophene derivatives in improving the efficiency and stability of photovoltaic devices (Park et al., 2017).
Pharmaceutical and Medicinal Chemistry
- Antibacterial and Antifungal Activities : Altundas et al. (2010) reported on the synthesis of novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, demonstrating significant antibacterial and antifungal activities. This highlights the potential of thiophene derivatives in the development of new antimicrobial agents (Altundas et al., 2010).
Organic Electronics and Conductive Polymers
- Conductive Polymers Bearing Thiophene Units : Tapia et al. (2010) synthesized new copolymers of thiophenes containing azobenzene moieties, revealing their potential in applications requiring materials with specific thermal, optical, and electrochemical properties. Such materials could be pivotal in organic electronics and optoelectronic devices (Tapia et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 3-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S3/c1-19-12(16)11-10(2-6-22-11)23(17,18)14-8-13(20-5-4-15)3-7-21-9-13/h2,6,14-15H,3-5,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZRQOJVXITIRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCSC2)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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